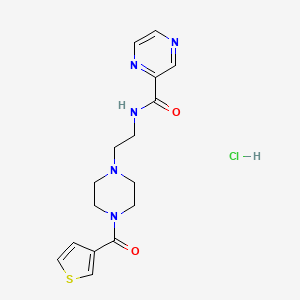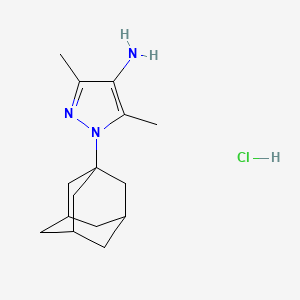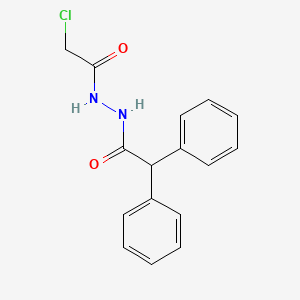![molecular formula C14H13Cl2NO B2604975 4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol CAS No. 1040002-25-2](/img/structure/B2604975.png)
4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Antidiabetic Activities
4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol and its derivatives have been explored for their antimicrobial and antidiabetic activities. A study demonstrated that these compounds exhibit broad-spectrum activities against various bacterial and fungal strains, including Staphylococcus aureus, Micrococcus luteus, and Saccharomyces cerevisiae. They also showed significant inhibition of enzymes like amylase and glucosidase, indicating potential antidiabetic properties (Rafique et al., 2022).
Metal Complex Formation
Research has shown that this compound can form metal complexes. One study synthesized Pd(II) and Ir(III) complexes using this compound. These complexes were characterized through various spectroscopic methods and tested for antimicrobial activities against bacteria like Escherichia coli and fungi like Candida albicans (Pawar, Sakhare, & Arbad, 2016).
Crystal Structure Analysis
The crystal structure of saliciline derivatives including 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol has been analyzed. This study focused on the crystallization in the monoclinic space group and explored molecular interactions and conformation (Sharmila et al., 2016).
Corrosion Inhibition
Amine derivative compounds, including 4-Chloro-2-{[(3-chlorophenyl)amino]methyl}phenol, have been synthesized for their corrosion inhibition performance on mild steel in acidic environments. These compounds form a protective film on the metal surface, significantly reducing corrosion (Boughoues et al., 2020).
Fluorescence Detection
This compound has been used in the development of fluorescence turn-on detection methods for cysteine, differentiating it from other amino acids like homocysteine and glutathione. This application is critical for biochemical and clinical research (Liu, Wang, Xiang, & Tong, 2015).
Synthesis of Antimicrobial Agents
The compound has been involved in the synthesis of various antimicrobial agents. For instance, its derivatives were used to create formazans exhibiting moderate activity against bacterial strains like Escherichia coli and fungal strains such as Aspergillus niger (Sah, Bidawat, Seth, & Gharu, 2014).
Environmental Studies
Studies have also focused on the environmental aspects, such as the determination of phenolic compounds in water samples. These investigations are crucial for monitoring and managing environmental pollution (Bolz, Körner, & Hagenmaier, 2000).
Mechanism of Action
Properties
IUPAC Name |
4-chloro-2-[(3-chloro-2-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-9-12(16)3-2-4-13(9)17-8-10-7-11(15)5-6-14(10)18/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJDUJKKFONBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-fluoroquinazoline](/img/structure/B2604892.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2604895.png)

![1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2604898.png)


![N-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2604904.png)
![benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2604906.png)
![3,4,5-triethoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2604907.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2604908.png)



![ethyl 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2604914.png)
